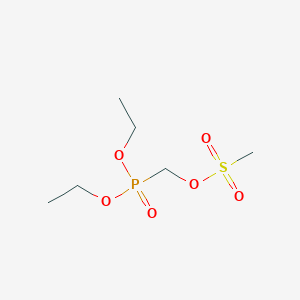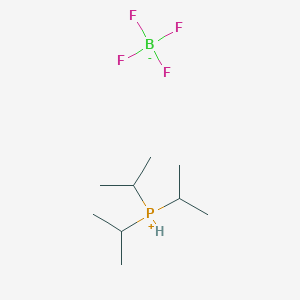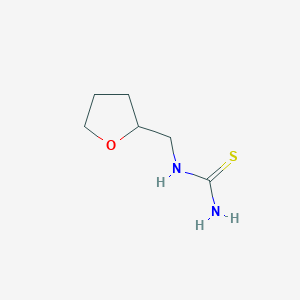
1-(Tetrahydrofuran-2-ylmethyl)thiourea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives, including 1-(tetrahydrofuran-2-ylmethyl)thiourea, often involves thiourea or proline derivative-catalyzed reactions starting from lactol substrates. These processes highlight the utility and challenges of using (thio)urea/proline cocatalysis, demonstrating time-dependent decreases in enantioselectivity and providing new mechanistic insights into such cocatalysis (Opalka et al., 2011).
Molecular Structure Analysis
The molecular structure of heterocycle-substituted thioureas, including 1-(tetrahydrofuran-2-ylmethyl)thiourea, reveals interesting features such as the thiourea unit adopting a ZZ conformation. The molecule often displays near noncrystallographic symmetry, with weak N—H⋯O(heterocycle) hydrogen bonding forming one-dimensional network structures, contributing to its chemical properties and reactivity (Peña et al., 2008).
Chemical Reactions and Properties
1-(Tetrahydrofuran-2-ylmethyl)thiourea participates in various chemical reactions, including catalysis for the synthesis of tetrahydroquinolines through 1,5-hydride transfer/ring closure sequences. Such reactions showcase the compound's role as a versatile reactant in organic synthesis, highlighting its potential in creating complex molecular structures (Youn & Kim, 2017).
Physical Properties Analysis
The physical properties of 1-(tetrahydrofuran-2-ylmethyl)thiourea derivatives are closely related to their molecular structures. Techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction analysis provide insights into their geometric structure, energies in the ground state, and molecular interactions. These studies reveal properties such as dipole moments, polarizability, and hyperpolarizability, which are crucial for understanding the compound's behavior in different environments (Karipcin et al., 2013).
Applications De Recherche Scientifique
Coordination Chemistry and Biological Properties
Thioureas and their derivatives, including 1-(Tetrahydrofuran-2-ylmethyl)thiourea, have found extensive applications as ligands in coordination chemistry. These compounds influence intra- and intermolecular hydrogen-bonding interactions, affecting the coordination properties of these ligands. Their chemical versatility, coupled with the ability to form detailed structural properties, makes them suitable for biological applications, presenting a promising interdisciplinary approach (Saeed, Flörke, & Erben, 2014).
Chemosensors for Environmental and Biological Analysis
Thiourea derivatives, including 1-(Tetrahydrofuran-2-ylmethyl)thiourea, are highlighted for their role as chemosensors. Their structural features, such as the presence of S- and N- groups, enable them to establish inter- and intramolecular hydrogen bonding. This makes them valuable for detecting various environmental pollutants. They have been used as highly sensitive and selective chemosensors for detecting anions and neutral analytes in biological, environmental, and agricultural samples, demonstrating the potential for designing organic fluorescent and colorimetric sensors (Al-Saidi & Khan, 2022).
Gold Leaching Applications
The use of thioureas, including specific derivatives, has been explored as an alternative to cyanide for gold extraction from auriferous mineral resources. Their decomposition is slow in the presence of suitable oxidants, demonstrating the potential for thiourea-based gold leaching processes. Although some sulfide minerals can catalyze redox reactions, causing high thiourea consumption, the research indicates that under controlled conditions, thioureas can be effective for gold recovery (Li & Miller, 2006).
Radioprotective Effects in Agriculture
Thiourea derivatives have been researched for their radioprotective effects on plants, demonstrating potential agricultural applications. Studies using novel disubstituted thioureas have shown a reduction in chromosome aberrations and an increase in the frequency of induced mutations, leading to favorable effects on the initial stem and root development of peas. These findings suggest that thioureas could be used to mitigate the negative effects of radiation on plant growth, offering new avenues for enhancing crop resilience (Mehandjiev, Kosturkova, Vassilev, & Noveva, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
oxolan-2-ylmethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYSJNQVLWANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985504 | |
| Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydrofuran-2-ylmethyl)thiourea | |
CAS RN |
66892-25-9 | |
| Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxolan-2-ylmethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




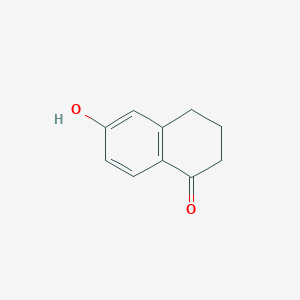
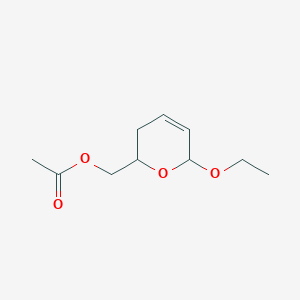
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
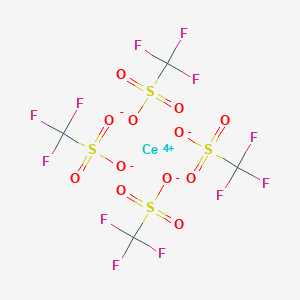
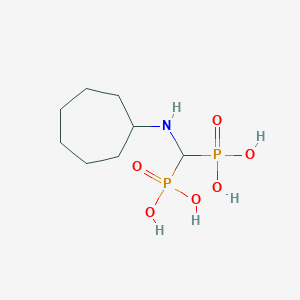
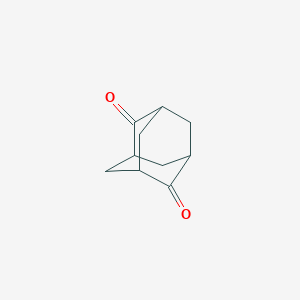
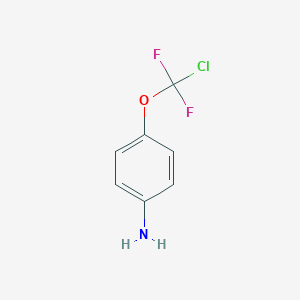
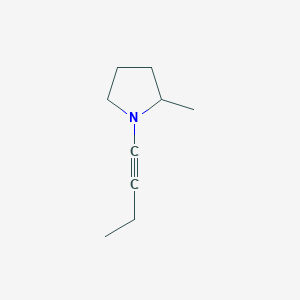

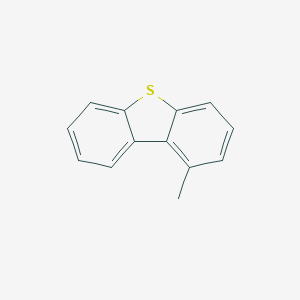
![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
